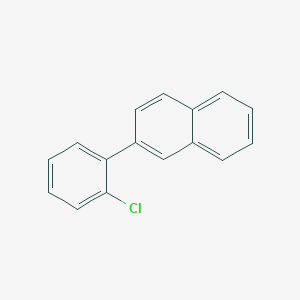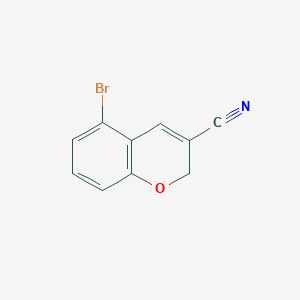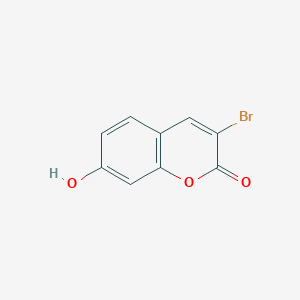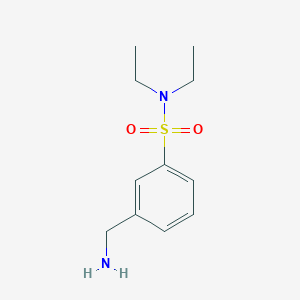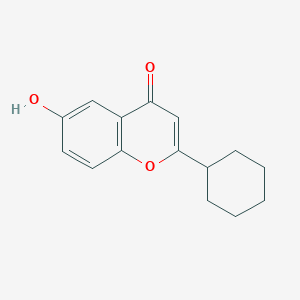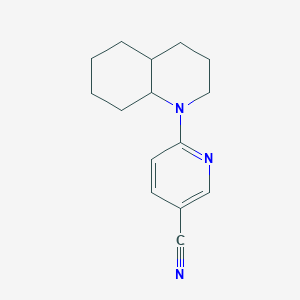
Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an ethyl acrylate moiety. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate typically involves the reaction of ethyl acrylate with a boronic ester precursor. One common method is the palladium-catalyzed borylation of ethyl acrylate using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of automated systems also minimizes human error and enhances safety during production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts, such as palladium acetate, are used in cross-coupling reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)alcohol.
Substitution: Various substituted acrylates, depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate has numerous applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Wirkmechanismus
The mechanism of action of ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a transient complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate can be compared with other boronic esters, such as:
Phenylboronic acid pinacol ester: Similar in structure but contains a phenyl group instead of an acrylate moiety.
Methylboronic acid pinacol ester: Contains a methyl group, making it less sterically hindered compared to the ethyl acrylate derivative.
Vinylboronic acid pinacol ester: Contains a vinyl group, which can participate in different types of reactions compared to the acrylate group.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C12H21BO4 |
|---|---|
Molekulargewicht |
240.11 g/mol |
IUPAC-Name |
ethyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C12H21BO4/c1-7-15-10(14)9(2)8-13-16-11(3,4)12(5,6)17-13/h2,7-8H2,1,3-6H3 |
InChI-Schlüssel |
PZXRXSZUOQAXOX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



